![molecular formula C15H16F3N3O B7359364 N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359364.png)
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide, also known as AKB-48, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2012 and has since been used in various research studies to investigate its properties and effects.
Mecanismo De Acción
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide acts on the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain perception, inflammation, and immune function. N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide binds to these receptors and activates them, leading to the release of neurotransmitters and other signaling molecules that produce its effects.
Biochemical and Physiological Effects:
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide has been found to produce a range of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation through its action on the cannabinoid receptors, making it a potential alternative to traditional pain medications. Additionally, N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide has been found to modulate the immune system, with studies showing its ability to suppress inflammatory responses and enhance immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the specific effects of cannabinoid receptor activation without interference from other signaling pathways. However, the use of N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide in lab experiments is limited by its potential for abuse and dependence, as well as its potential toxicity and side effects.
Direcciones Futuras
There are several potential future directions for research on N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and multiple sclerosis. N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide has been found to have anticonvulsant properties and may be effective in reducing seizure activity in these conditions. Additionally, N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide may have potential as a treatment for addiction and substance abuse, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to fully understand the therapeutic potential of N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide and its limitations and risks.
Métodos De Síntesis
The synthesis of N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide involves the reaction of 1H-indazole-3-carboxylic acid with 4-(trifluoromethyl)cyclohexanone in the presence of a base and a catalyst. The resulting product is then treated with an amine to form the final compound. This method has been optimized and modified by various researchers to improve the yield and purity of N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide.
Aplicaciones Científicas De Investigación
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, cancer treatment, and neurological disorders. It has been shown to have potent analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain conditions. Additionally, N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide has been found to exhibit anti-tumor properties, with studies showing its ability to inhibit cancer cell growth and induce apoptosis.
Propiedades
IUPAC Name |
N-[4-(trifluoromethyl)cyclohexyl]-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O/c16-15(17,18)9-5-7-10(8-6-9)19-14(22)13-11-3-1-2-4-12(11)20-21-13/h1-4,9-10H,5-8H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLOIFZCZKTJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)NC(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B7359286.png)
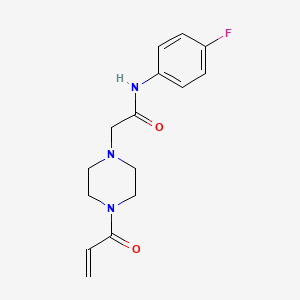
![N-[2-(2-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7359304.png)
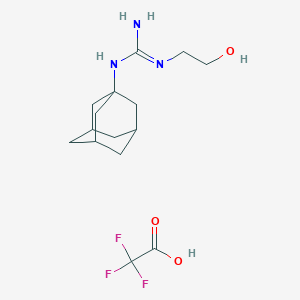
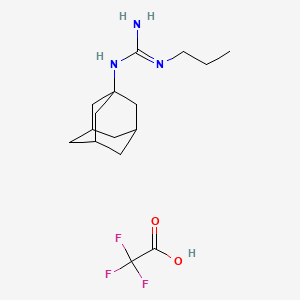
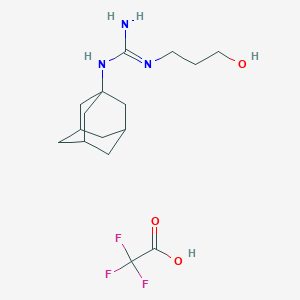
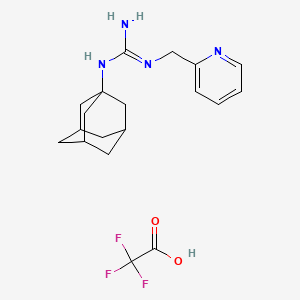
![2-(8-Oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine;hydrochloride](/img/structure/B7359346.png)
![Methyl 2-[3-(methylamino)propanoylamino]butanoate;hydrochloride](/img/structure/B7359349.png)
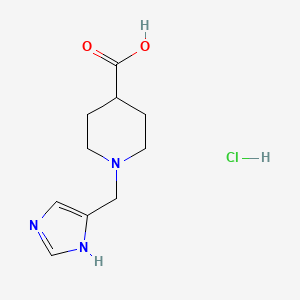
![methyl (2S)-2-[(5-aminopyridine-2-carbonyl)amino]propanoate;hydrochloride](/img/structure/B7359355.png)

![N-[(4,4-difluorocyclohexyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7359380.png)
![1-(2,2-Dimethyloxan-4-yl)-3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]urea](/img/structure/B7359388.png)